4-(3-Oxobutenyl)-benzonitrile
Description
4-(3-Oxobutenyl)-benzonitrile is a benzonitrile derivative featuring a 3-oxobutenyl substituent at the para position of the aromatic ring. The 3-oxobutenyl group introduces a conjugated α,β-unsaturated ketone system, which may enhance reactivity, intermolecular interactions, and electronic properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(3-oxobut-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H9NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h2-7H,1H3 |
InChI Key |
HQBRLWSRWSICCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Optical and Electronic Properties
Benzonitrile derivatives with extended π-conjugation exhibit notable nonlinear optical (NLO) properties:
- 4-DMDBA (dibenzylideneacetone derivative) : Displayed a hyperpolarizability (βHRS) of 50 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming analogs like (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
- Oxazole derivative : 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile achieved βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its elongated π-backbone .
- Thiophene-based derivatives : Fluorosolvatochromism in compounds like 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) highlights solvent-dependent photophysical behavior, critical for optoelectronic applications .
Key Insight : Conjugation length and electron-donating/withdrawing substituents directly influence NLO performance and solvent interactions .
Molecular Interactions and Binding Affinities
Substituents dictate binding modes in biological and supramolecular systems:
- Hydrogen/hydrophobic interactions: The ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) binds to Estrogen Related Receptor Alpha via hydrogen bonds with ARG 372 and hydrophobic contacts with adjacent residues .
- Halogen bonding: 4-(Dimethylamino)benzonitrile forms stable complexes with haloforms (e.g., CHI3) through C≡N···X interactions, as evidenced by NMR chemical shift perturbations .
Key Insight: Electron-deficient cyano groups enhance halogen bonding, while bulky substituents improve hydrophobic binding .
Data Tables
Table 2: Nonlinear Optical Properties of Benzonitrile Derivatives
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